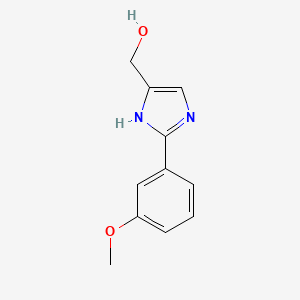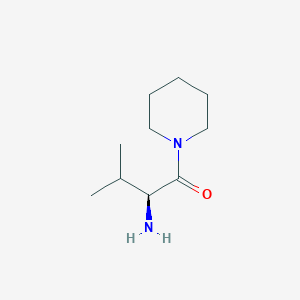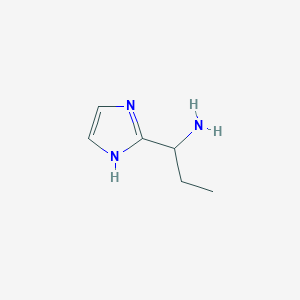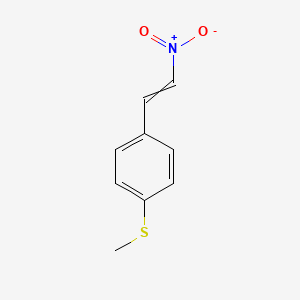-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747593.png)
[(furan-2-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound that features a furan ring, a pyrazole ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling through a series of reactions involving amination and alkylation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of (furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of amides or other substituted amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like acyl chlorides. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while nucleophilic substitution of the amine group can produce various amide derivatives.
Scientific Research Applications
(furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s furan and pyrazole rings can engage in π-π stacking interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
(furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine can be compared with other similar compounds, such as:
[(furan-2-yl)methyl]amine: Lacks the pyrazole ring, resulting in different chemical properties and reactivity.
[(pyrazol-5-yl)methyl]amine: Lacks the furan ring, leading to variations in its biological activity and applications.
(furan-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine: A positional isomer with the pyrazole ring substituted at a different position, affecting its overall chemical behavior.
The uniqueness of (furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-[2-(2-methylpropyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C13H19N3O/c1-11(2)10-16-12(5-6-15-16)8-14-9-13-4-3-7-17-13/h3-7,11,14H,8-10H2,1-2H3 |
InChI Key |
CYWGEKGUVMBXBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC=N1)CNCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanide sodium](/img/structure/B11747516.png)
![1-methyl-3-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B11747522.png)
![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/structure/B11747523.png)

![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11747533.png)
![3-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11747536.png)

![(3aR,7aS)-octahydrofuro[3,2-c]pyridin-4-one](/img/structure/B11747552.png)

![[(2,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11747569.png)
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11747577.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747588.png)

